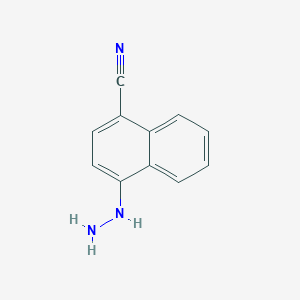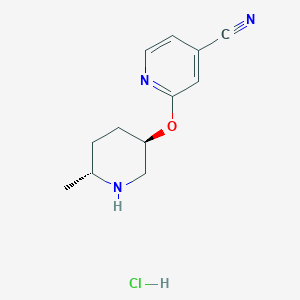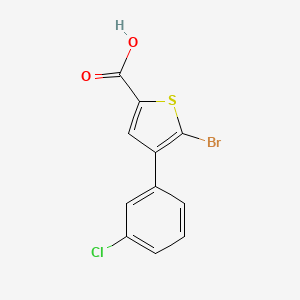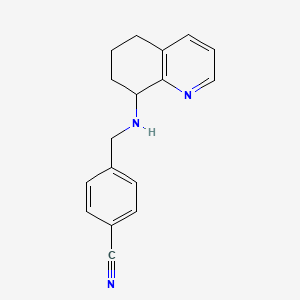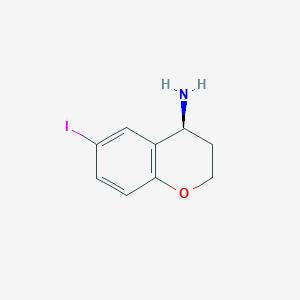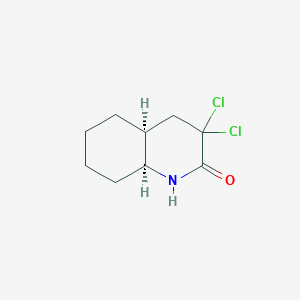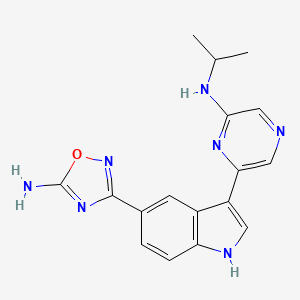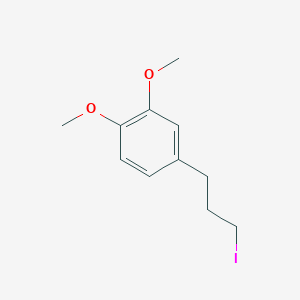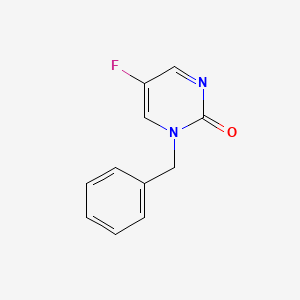
1-benzyl-5-fluoropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-fluoropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and a fluorine atom at position 5 of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoropyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidin-2-one ring to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
1-Benzyl-5-fluoropyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A well-known anticancer drug with a similar pyrimidine structure.
1-Benzyl-5-chloropyrimidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-Benzyl-5-methylpyrimidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-Benzyl-5-fluoropyrimidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
1-benzyl-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C11H9FN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Clé InChI |
PSKNUVKPAOJEPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C=NC2=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-pentanoic acid methyl ester](/img/structure/B8418177.png)
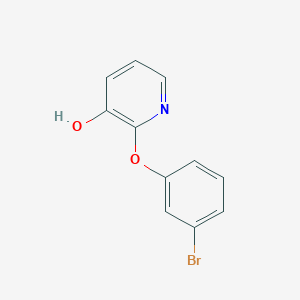
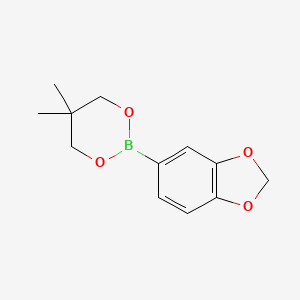
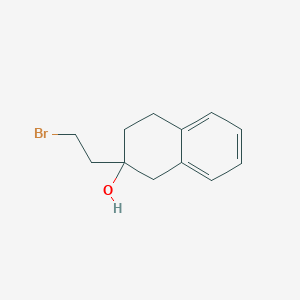
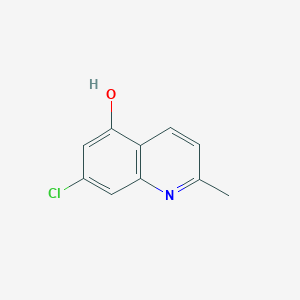
![3-(2,2,2-Trifluoroethyl)-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B8418212.png)
